molecular formula C16H15Br2N3O3 B609782 OSSK-630513 CAS No. 2054944-79-3

OSSK-630513

Cat. No. B609782
CAS RN: 2054944-79-3
M. Wt: 457.12
InChI Key: MVMMUALTIFMQMK-IFRROFPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OSSK-630513 is a potent CFTR potentiator.

Scientific Research Applications

  • Optical Space Shift Keying (OSSK) in Optical Wireless Communication : OSSK, a multiple transmit aperture-based scheme, improves spectral efficiency in optical wireless communication (OWC). It's resistant to atmospheric turbulence and pointing error, which are common challenges in OWC systems. This makes OSSK a valuable technique in modern communication technologies (Jaiswal, Bhatnagar, & Jain, 2017).

  • OSSK for Free-Space Optical (FSO) Communications : OSSK is employed in pulse-based Optical Spatial Modulation schemes for multi-aperture FSO communications. It demonstrates robustness in various conditions, including scintillation severity, and is adaptable for use in open-loop and closed-loop systems (Abou-Rjeily & Kaddoum, 2019).

  • OSSK Performance Under Atmospheric Turbulence and Pointing Error : OSSK systems are studied under the effects of atmospheric turbulence and pointing errors. The analysis shows that OSSK maintains consistent performance under varying turbulence conditions, highlighting its reliability for practical scenarios (Jaiswal, Bhatnagar, & Jain, 2016).

  • Bit Error Rate (BER) and Channel Capacity in FSO Systems : OSSK-based FSO systems are explored for their impact on BER and channel capacity. The study includes the development of an experimental setup to assess throughput and latency, indicating OSSK's potential for optimizing FSO system performance (Priyadarshani et al., 2020).

  • Partially Informed Transmitter-Based OSSK Under Atmospheric Turbulence : The proposed scheme improves the overall bit error rate and achieves a higher diversity order than conventional OSSK, indicating its effectiveness in enhancing communication reliability (Jaiswal, Bhatnagar, & Jain, 2019).

properties

CAS RN

2054944-79-3

Product Name

OSSK-630513

Molecular Formula

C16H15Br2N3O3

Molecular Weight

457.12

IUPAC Name

(E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide

InChI

InChI=1S/C16H15Br2N3O3/c1-9-3-2-4-11(5-9)19-8-13(22)21-20-7-10-6-12(17)16(24)14(18)15(10)23/h2-7,19,23-24H,8H2,1H3,(H,21,22)/b20-7+

InChI Key

MVMMUALTIFMQMK-IFRROFPPSA-N

SMILES

O=C(N/N=C/C1=CC(Br)=C(O)C(Br)=C1O)CNC2=CC=CC(C)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

OSSK630513;  OSSK 630513;  OSSK-630513

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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